

Cross-Species Comparative Analysis of Eleutheroside Content and Composition

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Compound of Interest		
Compound Name:	Eleutherol	
Cat. No.:	B1195583	Get Quote

This guide provides a comparative analysis of eleutheroside content and composition across various species of the Acanthopanax (also known as Eleutherococcus) genus. The data presented is intended for researchers, scientists, and drug development professionals interested in the phytochemical variance of these medicinally important plants.

Data Presentation: Eleutheroside Content

The following table summarizes the quantitative data for two major bioactive compounds, Eleutheroside B (Syringin) and Eleutheroside E (Syringaresinol-di-O- β -D-glucoside), across different species and plant parts. Concentrations are expressed in milligrams per gram (mg/g) of dry weight unless otherwise noted.



Species	Plant Part	Eleutherosi de B (mg/g)	Eleutherosi de E (mg/g)	Total B + E (mg/g)	Reference
Acanthopana x senticosus	Stem	1.45	0.92	2.37	[1]
Root	0.59	0.65	1.24	[1]	
Fruits	0.356	0.298	0.654	[2]	-
Fruits (total yield with isofraxidin)	-	-	~30	[3][4]	-
Acanthopana x sessiliflorus	Stem	Not Detected	0.97	0.97	[1]
Root	Not Detected	0.94	0.94	[1]	
Acanthopana x senticosus (grafted on A. sessiliflorus)	Stem	0.31	0.30	0.61	[1]
Root	Not Detected	0.34	0.34	[1]	
Acanthopana x divaricatus	Various Parts	-	-	2.466 - 5.841	[5]
Acanthopana x koreanum	Various Parts	-	-	4.339 - 7.360	[5]
Eleutherococ cus leucorrhizus	Underground Organs	-	-	3.220	[1]
Stem Bark	-	-	3.008	[1]	
Eleutherococ cus nodiflorus	Underground Organs	-	-	2.189	[1]
Stem Bark	-	-	3.635	[1]	



Note: The content of eleutherosides can vary significantly based on cultivation methods, plant section, pinching site, planting time, and fertilizer ratios.[5]

Experimental Protocols

The primary method for the quantification of eleutherosides is High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies cited in the referenced literature.

Protocol 1: HPLC for Eleutherosides B and E in Acanthopanax Species[5]

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
- Column: Discovery C18 (4.6 × 250 mm, 5 μm).
- Mobile Phase: A gradient of water and acetonitrile.
 - Gradient Program: 10% acetonitrile to 30% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 350 nm.
- Injection Volume: 10 μL.
- Column Temperature: 25°C.
- Standard Preparation: Standard solutions of Eleutheroside B and Eleutheroside E are prepared for calibration curves.
- Sample Preparation:
 - Plant material is dried and powdered.
 - Extraction is performed using methanol (MeOH).
 - The resulting extract is filtered before injection into the HPLC system.



Protocol 2: HPLC-PAD for Eleutherosides B and E in Acanthopanax senticosus[6]

- Instrumentation: HPLC with Photodiode Array Detector (PAD).
- Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 μm).
- Mobile Phase: Gradient elution with 0.5% aqueous phosphoric acid and acetonitrile.
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 220 nm.
- Column Temperature: 25°C.
- · Linear Range:
 - Eleutheroside B: 0.35-34.83 μg·mL-1.
 - Eleutheroside E: 0.69-69.20 μg·mL-1.

Protocol 3: Ionic Liquids-Based Ultrasonic-Assisted Extraction (ILUAE) for Eleutherosides B and E[7]

This protocol focuses on an efficient extraction method prior to HPLC analysis.

- Solvent: 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution was identified as an effective ionic liquid for extraction.
- Extraction Conditions:
 - Soaking Time: Optimized via experimental design.
 - Ultrasonic Power: Optimized for maximum yield.
 - Ultrasonic Time: 30 minutes.
 - Solid-Liquid Ratio: Optimized parameter.



 Advantages: This method significantly reduces extraction time to 30 minutes compared to several hours for conventional methods and demonstrates high reproducibility and recovery.
 [6]

Visualizations Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and quantification of eleutherosides from plant material.



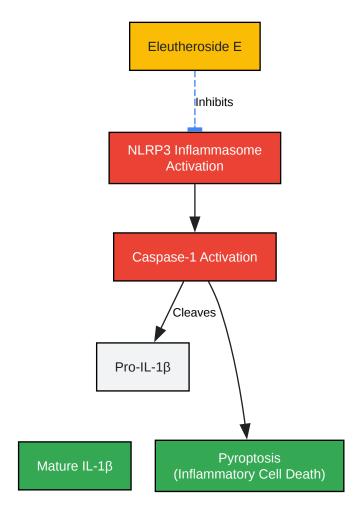
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Caption: Workflow for Eleutheroside Quantification.

Signaling Pathway

Eleutherosides, particularly Eleutheroside E, have demonstrated anti-inflammatory effects. One mechanism involves the regulation of the NLRP3 inflammasome pathway, which is critical in innate immunity and inflammation.[7]





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Caption: Inhibition of NLRP3 Inflammasome by Eleutheroside E.

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